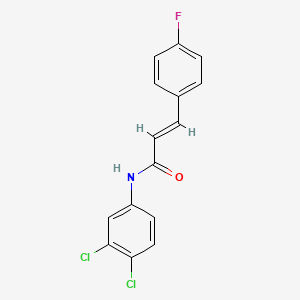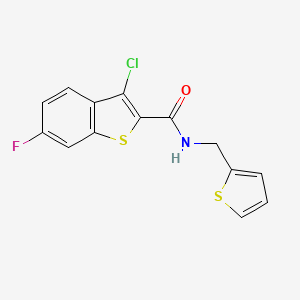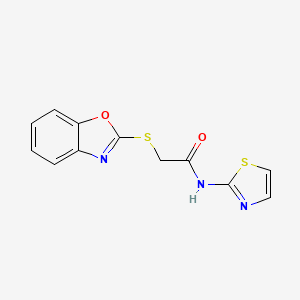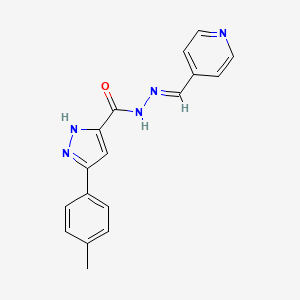
N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound with potential applications in various fields due to its unique molecular structure. It is part of a broader class of acrylamide compounds that have been studied for their diverse chemical and physical properties.
Synthesis Analysis
Acrylamide compounds can be synthesized through various chemical reactions, often involving nucleophilic displacement or polymerization processes. For instance, the synthesis of related acrylamide compounds has been achieved through reactions like nucleophilic [18F] fluorination, indicating the feasibility of synthesizing complex acrylamide structures with specific functional groups (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Acrylamide compounds typically feature a distinct molecular structure, often analyzed using techniques like FT-IR, NMR, and mass spectroscopy. The molecular structure of these compounds is characterized by the presence of an acrylamide group attached to various phenyl groups, which significantly influence their chemical behavior and interactions (Tanış, Çankaya, & Yalçın, 2019).
Chemical Reactions and Properties
The chemical reactions and properties of acrylamide compounds are diverse. They can participate in polymerization reactions, as seen in the synthesis of N-(2,4,5-trichlorophenyl) acrylamide monomer and its polymers, indicating their potential as monomers in polymer chemistry (Tale & Jagtap, 2011). These reactions often result in materials with unique properties like antimicrobial activity.
Physical Properties Analysis
The physical properties of acrylamide compounds, such as solubility, thermal stability, and phase transition behavior, are key areas of study. For example, the solubility of related compounds in various solvents has been extensively studied, providing insights into their behavior in different environments (Yao, Li, Luo, & Liu, 2010).
Chemical Properties Analysis
Acrylamide compounds exhibit a range of chemical properties, such as reactivity with other molecules and photo-physical properties. Studies have shown that these compounds can interact with biological molecules, and their reactivity can be quantitatively analyzed using computational methods (Satheeshkumar et al., 2017). Their interaction with light and fluorescence properties are also areas of significant interest.
properties
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-13-7-6-12(9-14(13)17)19-15(20)8-3-10-1-4-11(18)5-2-10/h1-9H,(H,19,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAACXFCBOZIKQH-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]carbonyl}benzenesulfonamide](/img/structure/B5610102.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5610115.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B5610120.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5610144.png)
![4-[(4-methoxyphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5610167.png)


![5-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-furamide](/img/structure/B5610183.png)
![2-[(5-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5610194.png)
![(1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5610205.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B5610214.png)
